molecular formula C7H11Br2O4P B14417227 Phosphoric acid, bis(2-bromoallyl) methyl ester CAS No. 82682-94-8

Phosphoric acid, bis(2-bromoallyl) methyl ester

Katalognummer: B14417227
CAS-Nummer: 82682-94-8
Molekulargewicht: 349.94 g/mol
InChI-Schlüssel: UQAMBLKUUZHHEQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Phosphoric acid, bis(2-bromoallyl) methyl ester is an organophosphorus compound that belongs to the class of phosphoric acid esters. These compounds are characterized by the presence of a phosphorus atom bonded to oxygen atoms and organic groups. Phosphoric acid esters are widely used in various fields due to their unique chemical properties and reactivity.

Vorbereitungsmethoden

The synthesis of phosphoric acid, bis(2-bromoallyl) methyl ester typically involves the esterification of phosphoric acid with 2-bromoallyl alcohol and methyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions include heating the mixture to a specific temperature to facilitate the esterification process. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield .

Analyse Chemischer Reaktionen

Phosphoric acid, bis(2-bromoallyl) methyl ester undergoes various chemical reactions, including:

Common reagents used in these reactions include water, acids (such as hydrochloric acid), bases (such as sodium hydroxide), and various nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Wirkmechanismus

The mechanism of action of phosphoric acid, bis(2-bromoallyl) methyl ester involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. The pathways involved in its mechanism of action depend on the specific biological or chemical context in which it is used .

Vergleich Mit ähnlichen Verbindungen

Phosphoric acid, bis(2-bromoallyl) methyl ester can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific reactivity due to the presence of bromine atoms, which can undergo substitution reactions, making it a versatile reagent in organic synthesis.

Eigenschaften

CAS-Nummer

82682-94-8

Molekularformel

C7H11Br2O4P

Molekulargewicht

349.94 g/mol

IUPAC-Name

bis(2-bromoprop-2-enyl) methyl phosphate

InChI

InChI=1S/C7H11Br2O4P/c1-6(8)4-12-14(10,11-3)13-5-7(2)9/h1-2,4-5H2,3H3

InChI-Schlüssel

UQAMBLKUUZHHEQ-UHFFFAOYSA-N

Kanonische SMILES

COP(=O)(OCC(=C)Br)OCC(=C)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.